![molecular formula C24H19ClN4OS B2641323 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114861-06-1](/img/no-structure.png)

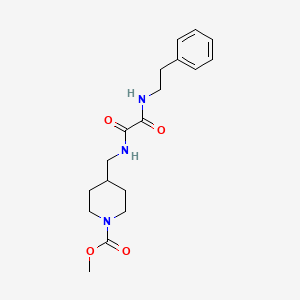

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

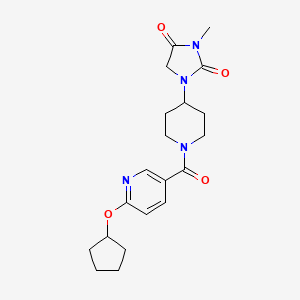

1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that belongs to the class of triazoloquinazolines. This compound has attracted significant interest among researchers due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Applications De Recherche Scientifique

Pharmacological Investigations

A notable study investigated the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, focusing on their potential as new classes of H1-antihistaminic agents. These compounds were synthesized through cyclization processes and exhibited significant in vivo H1-antihistaminic activity in guinea pigs, with minimal sedation effects compared to the reference standard chlorpheniramine maleate. This suggests their potential as prototype molecules for developing new classes of H1-antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Structural and Molecular Studies

Another area of research focused on the synthesis, crystal and molecular structure, vibrational spectroscopic, DFT, and molecular docking studies of derivatives of this compound class. These studies aimed to understand the structural properties and interactions with proteins such as SHP2, which are important for developing therapeutic agents. The inhibitory activity of these compounds on SHP2 protein suggested their potential as effective inhibitors, highlighting their importance in drug development processes (Wu et al., 2022).

Antitumor Activity

Research on the antitumor activity of 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated its potential against human hepatoma cells and melanoma cells. The compound's structure was confirmed through various spectroscopic methods, and its interactions with the SHP2 protein were explored, revealing its ability to inhibit tumor cell growth effectively (Zhou et al., 2021).

Mécanisme D'action

Target of Action

The primary target of the compound 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF). PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

The compound this compound interacts with PCAF by binding to its active site. This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins .

Biochemical Pathways

By inhibiting PCAF, this compound affects various biochemical pathways related to gene expression. The downstream effects include changes in the transcription of certain genes, which can influence cellular processes such as cell growth and differentiation .

Pharmacokinetics

Molecular docking and pharmacokinetic studies suggest that this compound has good binding affinities and potential druggability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression patterns, which can lead to altered cell behavior. In the context of cancer, this can result in reduced cell proliferation and increased cell death .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzylthiourea, which is then reacted with 4-phenethyl-2-nitrobenzoic acid to form the intermediate product. This intermediate is then cyclized with triethylorthoformate and hydrochloric acid to form the final product.", "Starting Materials": [ "3-chlorobenzyl chloride", "thiourea", "4-phenethyl-2-nitrobenzoic acid", "triethylorthoformate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-chlorobenzyl chloride with thiourea in the presence of a base such as potassium carbonate to form 3-chlorobenzylthiourea.", "Step 2: React 3-chlorobenzylthiourea with 4-phenethyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product.", "Step 3: Cyclize the intermediate product with triethylorthoformate and hydrochloric acid to form the final product, 1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |

Numéro CAS |

1114861-06-1 |

Formule moléculaire |

C24H19ClN4OS |

Poids moléculaire |

446.95 |

Nom IUPAC |

1-[(3-chlorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C24H19ClN4OS/c25-19-10-6-9-18(15-19)16-31-24-27-26-23-28(14-13-17-7-2-1-3-8-17)22(30)20-11-4-5-12-21(20)29(23)24/h1-12,15H,13-14,16H2 |

SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC(=CC=C5)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)

![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)

![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)